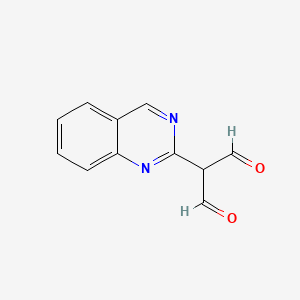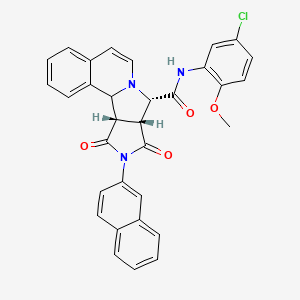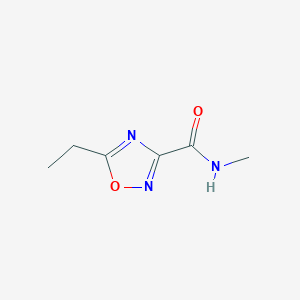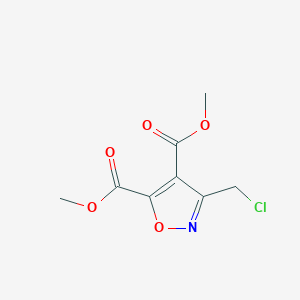![molecular formula C8H10BrClN2O2S B12619433 N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12619433.png)
N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromomethyl group, a chloropyridinyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide typically involves the following steps:
Chlorination: The chloropyridinyl group is introduced via chlorination reactions.
Sulfonamide Formation: The final step involves the formation of the methanesulfonamide group through a reaction with methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide.
Reducing Agents: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine derivative of the compound.
Scientific Research Applications
N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloropyridinyl group may enhance binding affinity to certain biological targets, while the methanesulfonamide group can contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(bromomethyl)phenyl]-N-methylmethanesulfonamide
- N-[4-(chloromethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide
- N-[4-(bromomethyl)-2-chloropyridin-3-yl]-N-methylmethanesulfonamide
Uniqueness
N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide is unique due to the specific positioning of the bromomethyl and chloropyridinyl groups, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C8H10BrClN2O2S |
|---|---|
Molecular Weight |
313.60 g/mol |
IUPAC Name |
N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H10BrClN2O2S/c1-12(15(2,13)14)8-4-6(5-9)3-7(10)11-8/h3-4H,5H2,1-2H3 |
InChI Key |
VQEIENLQEPRSRO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC(=CC(=C1)CBr)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-one](/img/structure/B12619354.png)
![8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B12619358.png)
![4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B12619366.png)




![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-chlorophenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-[4-(3-methoxypropyl)-1-piperazinyl]cyclohexyl]-](/img/structure/B12619388.png)
![Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate](/img/structure/B12619397.png)


![4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12619436.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl-](/img/structure/B12619442.png)
![5-(4-ethoxyphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619443.png)
